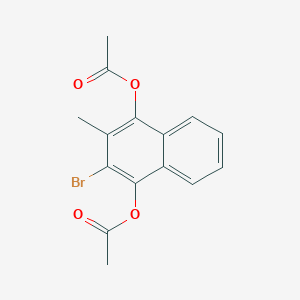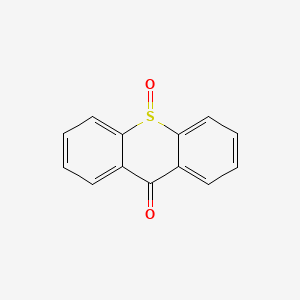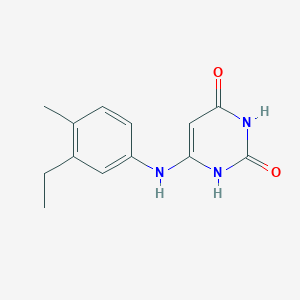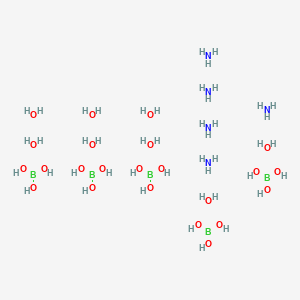![molecular formula C12H8ClIN2O2 B8251934 3-[(2-Chloro-4-iodophenyl)amino]isonicotinic acid CAS No. 885588-04-5](/img/structure/B8251934.png)
3-[(2-Chloro-4-iodophenyl)amino]isonicotinic acid
概要
説明
3-[(2-Chloro-4-iodophenyl)amino]isonicotinic acid is a useful research compound. Its molecular formula is C12H8ClIN2O2 and its molecular weight is 374.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-Chloro-4-iodophenyl)amino]isonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-Chloro-4-iodophenyl)amino]isonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Green Synthesis Methodology
A study by Zolfigol et al. (2013) demonstrated the use of isonicotinic acid in the green synthesis of pyranopyrazoles. This method is notable for its environmentally friendly approach, employing isonicotinic acid as a dual and biological organocatalyst in a solvent-free condition, which contributes to sustainable chemistry practices (Zolfigol et al., 2013).
Antitubercular Properties
Research from the mid-20th century by Isler et al. (1955) and Winterstein et al. (1956) focused on the synthesis and evaluation of isonicotinic acid hydrazides, which included derivatives with various substituents like chlorine and amino groups. These compounds were tested for their antitubercular action, highlighting the potential of isonicotinic acid derivatives in the treatment of tuberculosis (Isler et al., 1955); (Winterstein et al., 1956).
Synthetic Intermediates for Therapeutics
He Jun-hua (2010) discussed the synthesis of 4-Aminonicotinic acid, a key intermediate in the production of cardiovascular and cerebrovascular disease drugs. The study proposed a novel four-step synthesis route, indicating the role of isonicotinic acid derivatives in the pharmaceutical industry (He Jun-hua, 2010).
Antiinflammatory Applications
Pavlova et al. (2002) synthesized a series of substituted amides and esters of 2-chloroisonicotinic acid, revealing their anti-inflammatory properties. This research underscores the potential of isonicotinic acid derivatives in developing new anti-inflammatory agents (Pavlova et al., 2002).
Neurotropic and Cardiotropic Effects
A study by Samvelian et al. (1992) explored the neurotropic and cardiotropic properties of new derivatives of isonicotinic acid. This research opens avenues for the potential use of these compounds in neurological and cardiovascular therapies (Samvelian et al., 1992).
Luminescence Property in Coordination Chemistry
Yuan and Liu (2005) investigated the synthesis, crystal structure, and luminescence properties of a new silver(I) dimer with isonicotinic acid. This work contributes to the understanding of the optical properties of isonicotinic acid complexes, potentially useful in material sciences and coordination chemistry (Yuan & Liu, 2005).
特性
IUPAC Name |
3-(2-chloro-4-iodoanilino)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClIN2O2/c13-9-5-7(14)1-2-10(9)16-11-6-15-4-3-8(11)12(17)18/h1-6,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHYKCROASETOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)NC2=C(C=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001194769 | |
| Record name | 3-[(2-Chloro-4-iodophenyl)amino]-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001194769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chloro-4-iodophenyl)amino]isonicotinic acid | |
CAS RN |
885588-04-5 | |
| Record name | 3-[(2-Chloro-4-iodophenyl)amino]-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885588-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Chloro-4-iodophenyl)amino]-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001194769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 6-fluoro-3-(2-methoxy-2-oxoacetyl)-1,10-diazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraene-10-carboxylate](/img/structure/B8251878.png)


![2-{[(Pyridin-4-yl)methyl]amino}benzohydrazide](/img/structure/B8251897.png)


![4-bromo-2-(2H-tetrazol-5-yl)-thieno[2,3-c]pyridine](/img/structure/B8251917.png)


![5-iodo-4-[(4-methyl-1H-indol-5-yl)amino]nicotinonitrile](/img/structure/B8251935.png)

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-(aminomethyl)-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B8251949.png)